2-Methylenepropane-1,3-diyl bis(methylcarbamate)
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Overview
Description
2-Methylenepropane-1,3-diyl bis(methylcarbamate) is an organic compound with the molecular formula C8H14N2O4 It is a bis(methylcarbamate) derivative, which means it contains two methylcarbamate groups attached to a central 2-methylenepropane-1,3-diyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylenepropane-1,3-diyl bis(methylcarbamate) typically involves the reaction of 2-methylenepropane-1,3-diol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired bis(methylcarbamate) product. The reaction can be represented as follows:
2-Methylenepropane-1,3-diol+2Methyl isocyanate→2-Methylenepropane-1,3-diyl bis(methylcarbamate)
The reaction is usually conducted in an inert solvent such as dichloromethane or methanol, and the temperature is maintained at room temperature to avoid any side reactions.
Industrial Production Methods
Industrial production of 2-Methylenepropane-1,3-diyl bis(methylcarbamate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Methylenepropane-1,3-diyl bis(methylcarbamate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The methylcarbamate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
2-Methylenepropane-1,3-diyl bis(methylcarbamate) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Methylenepropane-1,3-diyl bis(methylcarbamate) involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its action are typically related to its ability to form stable complexes with target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Methylenepropane-1,3-diyl bis(diphenylphosphine oxide): This compound has a similar backbone but different functional groups, leading to distinct properties and applications.
2-Methylenepropane-1,3-diyl bis(ethylcarbamate): Similar structure with ethylcarbamate groups instead of methylcarbamate, resulting in different reactivity and uses.
Uniqueness
2-Methylenepropane-1,3-diyl bis(methylcarbamate) is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
55615-54-8 |
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Molecular Formula |
C8H14N2O4 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-(methylcarbamoyloxymethyl)prop-2-enyl N-methylcarbamate |
InChI |
InChI=1S/C8H14N2O4/c1-6(4-13-7(11)9-2)5-14-8(12)10-3/h1,4-5H2,2-3H3,(H,9,11)(H,10,12) |
InChI Key |
SRGMHGGJVZSNES-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OCC(=C)COC(=O)NC |
Origin of Product |
United States |
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